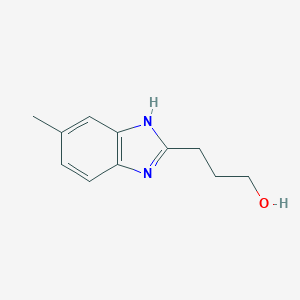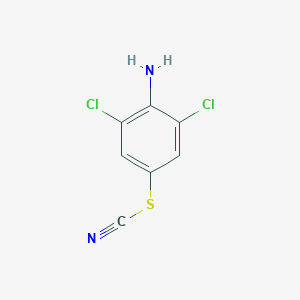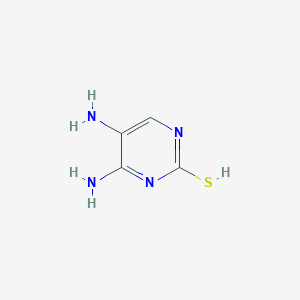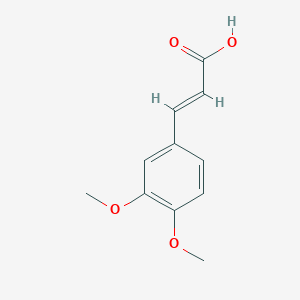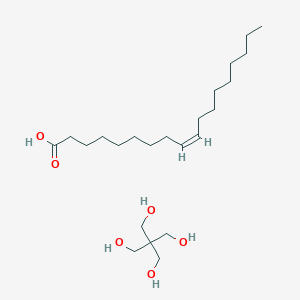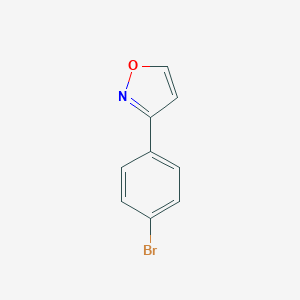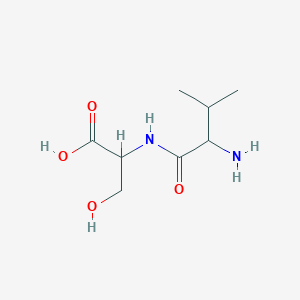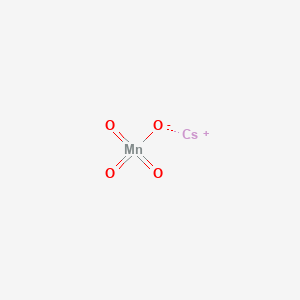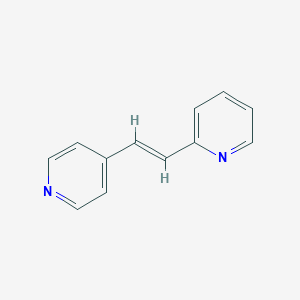
trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene
Descripción general
Descripción
Synthesis Analysis
The synthesis of trans-1,2-bis(2-pyridyl)ethylene (BPE) and its coordination behavior with metals such as nickel(II) and zinc(II) have been thoroughly explored. Bayer and Witte (1977) detailed the preparation of cis- and trans-BPE, observing distinct coordination behaviors for these isomers when complexed with nickel(II) and zinc(II), which led to the formation of various structured complexes (Bayer & Witte, 1977).
Molecular Structure Analysis
Peedikakkal et al. (2021) synthesized polymorphic salts of trans-1,2-bis(4-pyridyl)ethylene (bpe) and elucidated their structures using X-ray crystallography. Despite predictions against photodimerization, they observed a stereospecific solid-state photodimerization in one of the salts, highlighting the influence of counter ions on photodimerization processes (Peedikakkal et al., 2021).
Chemical Reactions and Properties
Trans-1,2-Bis(4-pyridyl)ethylene has been studied extensively for its solid-state photochemical [2+2] cycloaddition reactions. Nagarathinam et al. (2008) discussed the challenges and implications of orienting bpe molecules for photochemical behavior in the solid state, emphasizing the role of crystal engineering (Nagarathinam et al., 2008).
Physical Properties Analysis
The mass spectral fragmentation pattern of trans-1,2-di-(2-pyridyl)ethylene reveals a base peak due to the M-1 ion, with major fragmentation routes involving the loss of HCN. This analysis by Keats and Summers (1977) provides insights into the compound's stability and reactivity under mass spectrometry conditions (Keats & Summers, 1977).
Chemical Properties Analysis
Dickeson and Summers (1969) studied the diquaternary salts of trans-1,2-di-(4-pyridyl)ethylene, observing that these salts undergo reduction in aqueous solution to form highly colored radical cations. Interestingly, they noted that these salts, despite their reactivity, are practically inactive as herbicides, pointing towards their selective chemical properties (Dickeson & Summers, 1969).
Aplicaciones Científicas De Investigación
Photochemical [2+2] Cycloaddition Reactions
Bpe is extensively studied for its role in solid-state photochemical [2+2] cycloaddition reactions, both in discrete molecular forms and within metal complexes, hydrogen bonded, and coordination polymeric structures (Nagarathinam, Peedikakkal, & Vittal, 2008).
Intermolecular Interactions with Iodine
The intermolecular interactions of bpe isomers with iodine have been studied in the visible spectral region, demonstrating the formation of complexes between iodine and the pyridyl rings in bpe (Berbalk, Eichinger, & Winetzhammer, 1982).
Green Light Emitting Salts
Bpe-based polymorphic salts have been synthesized and analyzed for potential application as green light emitters. Research has shown that counter ions play a crucial role in enabling or disabling photodimerization, which is essential for light emission (Peedikakkal et al., 2021).
Coordination Chemistry with Nickel(II) and Zinc(II)
Bpe has been used to form complexes with nickel(II) and zinc(II), where differences in coordination behavior between cis- and trans-isomers of bpe are evident. This study offers insights into the complexation behavior of bpe with different metals (Bayer & Witte, 1977).
Mass Spectral Analysis
The mass spectral fragmentation patterns of bpe have been elucidated, contributing to the understanding of its chemical structure and behavior under various conditions (Keats & Summers, 1977).
Herbicide Chemistry
Diquaternary salts of bpe have been studied in relation to their herbicidal activity, indicating that these salts are largely inactive as herbicides but have reactive radical cations (Dickeson & Summers, 1969).
SERS Spectroscopy
Bpe shows strong signals in Surface Enhanced Raman Scattering (SERS) and has been used in studies exploring SERS-active substrates on silver foil (Zhuang, Zhao, Chen, & Zuo, 2011).
Supramolecular Frameworks and Coordination Polymers
Bpe has been used to construct various supramolecular architectures and coordination polymers, utilizing its ability to form hydrogen bonds and aromatic stacking interactions (Li, Yu, & Du, 2009).
Propiedades
IUPAC Name |
2-[(E)-2-pyridin-4-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-10H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETWYDZOYDJBIX-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278862 | |
| Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene | |
CAS RN |
14802-41-6, 33070-08-5 | |
| Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14802-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2,4'-Vinylenedipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000736687 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2,4'-vinylenedipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



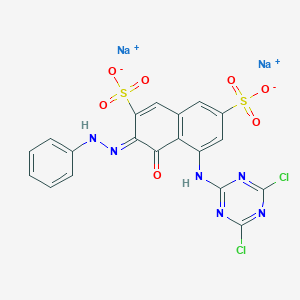
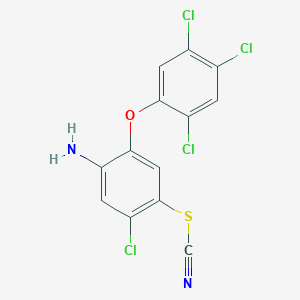
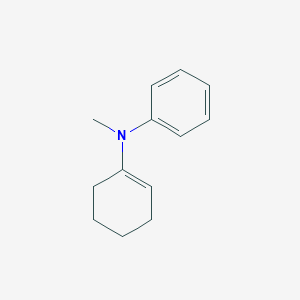

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
